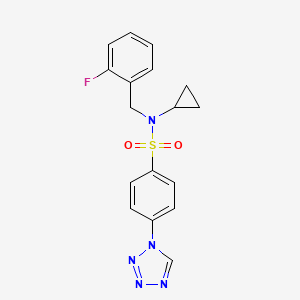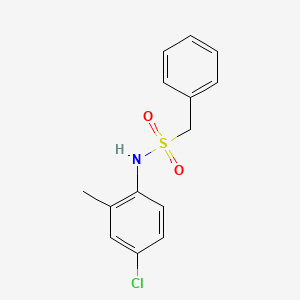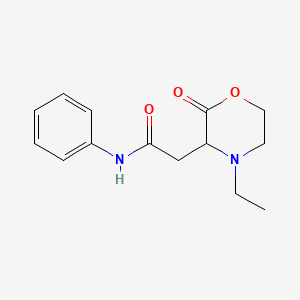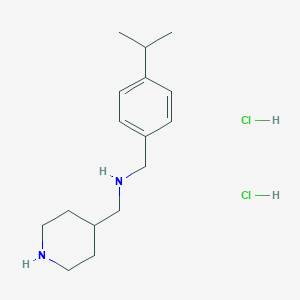
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide
Übersicht
Beschreibung
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide, commonly known as CFTR modulator, is a promising drug candidate for the treatment of cystic fibrosis (CF). This compound is a small molecule that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating chloride and bicarbonate transport across cell membranes.
Wirkmechanismus
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators work by targeting the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein, which is defective in N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide patients. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators can either increase the activity of the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein or correct the folding and trafficking of the protein to the cell membrane. By improving the function of the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein, N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators can restore chloride and bicarbonate transport across cell membranes, which is essential for maintaining normal fluid and electrolyte balance in the body.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in this compound patients. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators can also improve gastrointestinal symptoms, such as constipation and malabsorption. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have minimal effects on other organs and systems in the body, which makes them a promising drug candidate for the treatment of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have several advantages for lab experiments, including their small size, high potency, and specificity for the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators can be easily synthesized and purified, which makes them a valuable tool for studying the structure and function of the N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR protein. However, N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators also have some limitations, such as their potential toxicity and off-target effects. It is important to carefully evaluate the safety and efficacy of N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators before using them in clinical trials.
Zukünftige Richtungen
For N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators include the development of new compounds with improved pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection and monitoring, and the exploration of combination therapies with other drugs.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have been extensively studied for their potential use in the treatment of N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide. This compound is a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators have been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in this compound patients. N-cyclopropyl-N-(2-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzenesulfonamideTR modulators are also being studied for their potential use in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-4-(tetrazol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-17-4-2-1-3-13(17)11-23(15-5-6-15)26(24,25)16-9-7-14(8-10-16)22-12-19-20-21-22/h1-4,7-10,12,15H,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRLSJYHGRFJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4426866.png)
![1-methyl-7-phenyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426873.png)


![1,7-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426888.png)
![1-(3,5-dimethyl-1-piperidinyl)-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4426895.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4426900.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426911.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4426917.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4426922.png)
![8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426925.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4426932.png)

![4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4426965.png)